Iron(II) perchlorate hydrate

Overview

Description

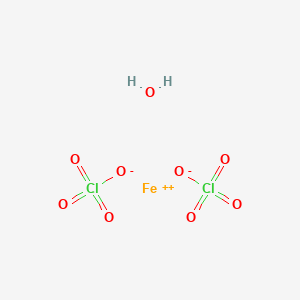

Iron(II) perchlorate hydrate is a chemical compound with the formula Fe(ClO4)2·xH2O. It is a green, water-soluble solid that is commonly used in various scientific and industrial applications. The compound is known for its strong oxidizing properties and is often used as a reagent in chemical synthesis and analysis.

Mechanism of Action

Target of Action

Iron(II) perchlorate hydrate primarily targets the respiratory system . It is an oxidizing agent , which means it can accept electrons from other substances in a chemical reaction .

Mode of Action

As an oxidizing agent, this compound can cause oxidation reactions, leading to changes in the chemical structures of the substances it interacts with . In solution, it slowly oxidizes in air to iron(III) oxyhydroxide .

Pharmacokinetics

Given its chemical properties, it is soluble in alcohol and water , which could influence its absorption and distribution in a biological system.

Result of Action

The molecular and cellular effects of this compound’s action largely depend on the specific context of its use. As an oxidizing agent, it can cause oxidation reactions that lead to changes in the chemical structures of the substances it interacts with .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is hygroscopic , meaning it absorbs moisture from the air, which can affect its stability. It also slowly oxidizes in air to iron(III) oxyhydroxide , which can influence its efficacy over time.

Biochemical Analysis

Biochemical Properties

Iron(II) perchlorate hydrate plays a significant role in biochemical reactions, particularly in iron metabolism and homeostasis. It interacts with several enzymes, proteins, and other biomolecules. For instance, iron regulatory proteins 1 and 2 (IRP1 and IRP2) are crucial in controlling iron metabolism by regulating the expression of proteins involved in iron uptake, release, and storage . These interactions help maintain the cytoplasmic labile iron pool at appropriate levels, ensuring proper cellular function. Additionally, this compound can bind to iron chaperones like poly(rC)-binding proteins (PCBP) 1 and 2, facilitating its incorporation into ferritin and other non-heme iron-containing proteins .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It plays a role in oxygen transport, electron transport, redox reactions, hydroxylations, and nucleotide biosynthesis . By regulating iron homeostasis, this compound ensures that cells have adequate iron levels for essential functions while preventing iron overload, which can be toxic. The compound’s impact on cell signaling pathways and gene expression is mediated through its interactions with iron regulatory proteins and other iron-binding molecules .

Molecular Mechanism

The molecular mechanism of this compound involves its ability to act as an oxidizing agent. It can participate in redox reactions, where it alternates between its ferrous (Fe2+) and ferric (Fe3+) states . This redox cycling is crucial for its role in biochemical reactions, as it can facilitate electron transfer processes. This compound also binds to specific biomolecules, such as iron regulatory proteins and iron chaperones, influencing their activity and stability . These interactions can lead to changes in gene expression and enzyme activity, further affecting cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is hygroscopic and can absorb moisture from the air, potentially affecting its stability . Over time, this compound may oxidize to form iron(III) oxyhydroxide, which can alter its biochemical properties . Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, particularly in maintaining iron homeostasis and preventing iron overload .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively regulate iron levels and support essential biochemical processes . At high doses, it may cause toxic or adverse effects, such as oxidative stress and damage to cellular components . Threshold effects have been observed, where the compound’s beneficial effects are seen at specific dosage ranges, beyond which toxicity may occur .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to iron metabolism. It interacts with enzymes and cofactors that facilitate the incorporation of iron into heme and non-heme proteins . The compound’s role in redox reactions also influences metabolic flux and metabolite levels, ensuring that cells have adequate iron for various biochemical processes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, it can bind to transferrin, a protein that transports iron in the blood, and facilitate its uptake by cells . The compound’s solubility in water and alcohol allows it to be readily absorbed and distributed within the body .

Subcellular Localization

This compound is localized in various subcellular compartments, depending on its interactions with targeting signals and post-translational modifications. It can be directed to specific organelles, such as mitochondria, where it participates in redox reactions and electron transport . The compound’s localization within cells can influence its activity and function, ensuring that it is available where needed for essential biochemical processes .

Preparation Methods

Iron(II) perchlorate hydrate can be synthesized by reacting iron metal with dilute perchloric acid, followed by the evaporation of the solution. The reaction is as follows:

Fe+2HClO4+6H2O→Fe(ClO4)2⋅6H2O+H2

This reaction must be carried out under controlled conditions to avoid side reactions and ensure the purity of the product .

Chemical Reactions Analysis

Iron(II) perchlorate hydrate undergoes various types of chemical reactions, including:

Oxidation: In the presence of air, iron(II) perchlorate slowly oxidizes to form iron(III) oxyhydroxide.

Reduction: The ferrous cation (Fe2+) can be reduced to metallic iron under suitable conditions.

Substitution: The perchlorate anion can be replaced by other anions in certain reactions.

Common reagents used in these reactions include reducing agents like hydrogen gas and oxidizing agents like oxygen. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Iron(II) perchlorate hydrate has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a source of ferrous ions for various reactions.

Biology: The compound is used in studies involving metal ion interactions with biological molecules.

Medicine: Research into its potential use in drug development and as a diagnostic tool is ongoing.

Industry: It is used in the manufacturing of batteries and other electronic components due to its strong oxidizing properties

Comparison with Similar Compounds

Iron(II) perchlorate hydrate can be compared with other similar compounds, such as:

- Manganese(II) perchlorate

- Cobalt(II) perchlorate

- Nickel(II) perchlorate

- Iron(III) perchlorate

These compounds share similar oxidizing properties but differ in their specific chemical behaviors and applications. This compound is unique due to its specific redox potential and stability under certain conditions .

Biological Activity

Iron(II) perchlorate hydrate, with the chemical formula , is a coordination compound that has garnered interest in various fields, including environmental science, catalysis, and biological systems. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Basic Characteristics

- Molecular Weight : Approximately 254.75 g/mol (anhydrous)

- CAS Number : 335159-18-7

- Melting Point : Decomposes above 100 °C

- Hydration States : Commonly found as a hexahydrate () with a molecular weight of 362.84 g/mol.

Structural Information

Iron(II) perchlorate consists of iron in the +2 oxidation state coordinated to two perchlorate ions. The presence of water molecules in its hydrated form can influence its solubility and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | |

| CAS Number | 335159-18-7 |

| Melting Point | >100 °C (decomposes) |

| Solubility | Soluble in water |

Iron(II) perchlorate has been studied for its role in various biological processes, particularly in relation to its redox properties. The compound can participate in Fenton-like reactions, generating reactive oxygen species (ROS), which are crucial in many biological and environmental degradation processes.

-

Fenton Reaction : Iron(II) ions can catalyze the decomposition of hydrogen peroxide to produce hydroxyl radicals, which are highly reactive and can lead to oxidative stress in biological systems.

- Pollutant Degradation : Research indicates that iron(II) perchlorate enhances the degradation of organic pollutants, such as phenols, by facilitating hydroxyl radical formation. This property is leveraged in environmental remediation strategies.

Case Studies

-

Degradation of Phenolic Compounds :

A study demonstrated that the presence of iron(II) perchlorate significantly increased the degradation rate of phenolic compounds compared to controls without iron salts. The first-order rate constant for phenol degradation was enhanced by approximately 2.8 times when iron(II) was present . -

Artemisinin Degradation :

Another investigation focused on the kinetics of artemisinin degradation mediated by iron salts, including iron(II) perchlorate. The study found that the compound effectively facilitated the breakdown of artemisinin under specific solvent conditions, highlighting its potential use in pharmaceutical applications .

Toxicological Considerations

While iron(II) perchlorate exhibits beneficial properties in pollutant degradation and catalysis, its toxicological profile must be considered. Studies indicate that high concentrations can lead to cytotoxic effects due to oxidative stress induced by ROS generation.

Environmental Remediation

Iron(II) perchlorate is being explored as a catalyst for advanced oxidation processes (AOPs), which are effective in treating wastewater contaminated with organic pollutants. Its ability to generate hydroxyl radicals makes it suitable for degrading persistent organic pollutants.

Catalysis

The compound has shown promise as a catalyst in organic synthesis reactions, particularly esterification processes involving cellulose derivatives . Its efficiency as a catalyst underscores its potential utility in green chemistry applications.

Properties

IUPAC Name |

iron(2+);diperchlorate;hydrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2ClHO4.Fe.H2O/c2*2-1(3,4)5;;/h2*(H,2,3,4,5);;1H2/q;;+2;/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJDJGQJHHCBZJZ-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Fe+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Cl2FeH2O9 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901336776 | |

| Record name | Iron(II) perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

335159-18-7 | |

| Record name | Iron(II) perchlorate hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901336776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Iron diperchlorate hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.